Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate
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Overview
Description
Preparation Methods
The synthesis of hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate involves several steps. One common method includes the reaction of pyridine-3-carboxaldehyde with phosphorous acid and phosphorous trichloride, followed by hydrolysis . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing .
Chemical Reactions Analysis
Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate involves its binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This inhibition prevents the breakdown of bone tissue, thereby maintaining bone density and strength . The molecular targets include farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate is unique among bisphosphonates due to its specific structure and high affinity for bone tissue . Similar compounds include:
Alendronic acid: Another bisphosphonate used for treating osteoporosis, but with a different chemical structure and slightly different pharmacokinetic properties.
Ibandronic acid: Known for its use in treating postmenopausal osteoporosis, with a different dosing regimen compared to risedronic acid.
Zoledronic acid: A more potent bisphosphonate used in various bone diseases, including cancer-related bone conditions.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of bisphosphonates .
Properties
IUPAC Name |
hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJRNMFWXDHID-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO7P2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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